1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-21(2)16-7-8-19-18(20-16)24-13-11-22(12-14-24)15-17(25)23-9-5-3-4-6-10-23/h7-8H,3-6,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYTUQJJJDWGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine
Tert-butyloxycarbonyl (Boc) protection is commonly employed to shield the piperazine nitrogen during subsequent reactions. For example, tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate is synthesized via hydrogenation of a nitro precursor using palladium on carbon (10% Pd/C) in methanol at room temperature, achieving a 78% yield.
| Reaction Step | Conditions | Catalyst/Solvent | Yield |
|---|---|---|---|
| Nitro to amine reduction | H₂ (1 atm), Pd/C (10%), MeOH, 2h | Pd/C, MeOH | 78% |
Pyrimidine Functionalization
The dimethylamino pyrimidine moiety is introduced via nucleophilic aromatic substitution. In a representative procedure, 2-chloro-4-(dimethylamino)pyrimidine reacts with Boc-protected piperazine in dimethylformamide (DMF) at 80°C for 12h, yielding tert-butyl 4-[4-(dimethylamino)pyrimidin-2-yl]piperazine-1-carboxylate .
Preparation of Azepane-Containing Fragment
The azepane fragment is synthesized through ring-closing metathesis or reductive amination . A practical route involves:
Reductive Amination of Azepane
Azepane (hexamethyleneimine) is reacted with ethyl glyoxylate in methanol using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This step forms 1-(azepan-1-yl)ethan-1-one with a 91% yield under mild conditions (20°C, 48h).
| Reaction Component | Role | Conditions | Yield |
|---|---|---|---|
| Azepane | Amine donor | MeOH, 20°C, 48h | 91% |
| Ethyl glyoxylate | Carbonyl substrate | NaBH₃CN |
Coupling of Intermediates via Nucleophilic Substitution
The final step involves coupling the azepane fragment with the piperazine-pyrimidine intermediate. Two primary strategies are documented:
Deprotection-Coupling Sequence
-
Boc Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding free piperazine.
-
Alkylation : The deprotected piperazine reacts with 1-(azepan-1-yl)-2-chloroethan-1-one in acetonitrile at reflux (82°C) for 6h, achieving a 68% yield.
| Step | Reagents/Conditions | Solvent | Yield |
|---|---|---|---|
| Boc removal | TFA (20 equiv), DCM, 1h | DCM | 95% |
| Alkylation | K₂CO₃, CH₃CN, 82°C, 6h | CH₃CN | 68% |
One-Pot Coupling
An optimized one-pot method eliminates the need for intermediate isolation. The Boc-protected piperazine-pyrimidine is treated with TFA followed by immediate addition of 1-(azepan-1-yl)-2-chloroethan-1-one and diisopropylethylamine (DIPEA) in DMF at 50°C for 4h, yielding 72% of the target compound.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for pyrimidine substitutions, while methanol and ethanol improve reductive amination efficiency.
| Reaction Type | Optimal Solvent | Temperature | Time |
|---|---|---|---|
| Nucleophilic substitution | DMF | 80°C | 12h |
| Reductive amination | MeOH | 20°C | 48h |
Catalytic Systems
-
NaBH₃CN : Superior to NaBH₄ in minimizing side reactions during reductive amination.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Stepwise coupling | High purity intermediates | Multiple isolation steps | 52% |
| One-pot synthesis | Reduced processing time | Requires strict stoichiometry | 72% |
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Implications
- Pyrimidine vs.
- Linker Flexibility: The ethanone linker in the target compound and analogs (e.g., ) allows conformational flexibility, critical for binding to deep hydrophobic pockets in kinase domains.
- Azepane vs. Piperidine : Azepane’s 7-membered ring may improve metabolic stability over smaller rings like piperidine (6-membered), as seen in PROTAC-2 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(azepan-1-yl)-2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one, and how can purity be maximized?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with coupling azepane and pyrimidine-substituted piperazine precursors. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent oxidation .
- Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) at 0–5°C minimizes side reactions.
- Purification : High-performance liquid chromatography (HPLC) with C18 reverse-phase columns achieves >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR confirms azepane (δ 1.5–2.0 ppm, multiplet) and pyrimidine (δ 8.2–8.5 ppm, doublet) moieties.
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (expected m/z: ~361.5 g/mol for [M+H]⁺) .
- X-ray crystallography : Resolves spatial arrangement of the piperazine-dimethylaminopyrimidine linkage .
Q. What preliminary assays assess the compound’s biological activity?
- Methodological Answer : Screen for receptor binding and enzyme inhibition:
- Radioligand binding assays : Test affinity for serotonin (5-HT₁A/5-HT₂A) and dopamine (D₂/D₃) receptors using HEK293 cells transfected with human receptors .
- Kinase inhibition profiling : Use ADP-Glo™ assays to evaluate inhibition of PI3K/AKT/mTOR pathways at 10 µM concentration .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing dimethylamino with ethylamino or methoxy groups) impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthetic analogs : Replace dimethylamino with ethylamino (synthesized via reductive amination) or methoxy (via nucleophilic substitution) groups .
- Activity comparison : Analogues with methoxy substituents show reduced 5-HT₁A affinity (Ki = 120 nM vs. 45 nM for parent compound) but enhanced solubility (LogP = 1.8 vs. 2.5) .
Q. How can conflicting data on receptor selectivity between in vitro and in vivo models be resolved?
- Methodological Answer : Address discrepancies via:
- Metabolite profiling : Use LC-MS/MS to identify active metabolites in rodent plasma that may alter receptor interactions .
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Corrogate plasma concentration-time curves with locomotor activity assays in zebrafish .
Q. What computational strategies predict binding modes to neurological targets?
- Methodological Answer : Molecular docking and dynamics simulations:
- Docking software (AutoDock Vina) : Simulate interactions with 5-HT₁A (PDB: 7E2Z). The dimethylaminopyrimidine group forms hydrogen bonds with Ser159 and Van der Waals contacts with Phe361 .
- Free energy calculations (MM/GBSA) : Estimate ΔG binding values (< -8.5 kcal/mol suggests high affinity) .
Q. How can in vivo efficacy be evaluated for neurological applications?
- Methodological Answer : Use rodent models of CNS disorders:
- Dose optimization : Administer 10–50 mg/kg intraperitoneally; monitor brain penetration via microdialysis (brain/plasma ratio ≥ 0.3) .
- Behavioral assays : Test anxiolytic effects in elevated plus maze (EPM) or antidepressant activity in forced swim test (FST) .
Data Contradiction Analysis
Q. Why do some studies report high 5-HT₁A affinity while others emphasize dopamine receptor activity?
- Resolution : Differences in assay conditions explain variability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
